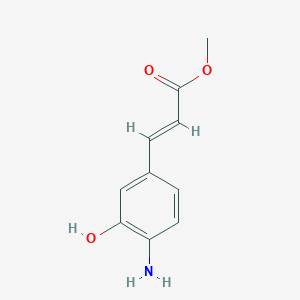

Methyl 3-(4-Amino-3-hydroxyphenyl)acrylate

Description

Contextualization within the Field of Substituted Acrylates and Phenylpropanoids

Methyl 3-(4-Amino-3-hydroxyphenyl)acrylate is a molecule that can be structurally understood through the lens of two significant classes of organic compounds: substituted acrylates and phenylpropanoids.

Substituted Acrylates: The core of the molecule features an acrylate (B77674) group, specifically a methyl acrylate. Acrylates are well-known for their utility in polymer chemistry, where the vinyl group can undergo polymerization. sigmaaldrich.com The properties and reactivity of acrylates can be finely tuned by the nature of the substituent at the α-position. sigmaaldrich.com This has led to the development of a wide array of functional polymers with applications ranging from drug delivery systems to smart materials. sigmaaldrich.comscbt.com For instance, the incorporation of functional groups can lead to polymers with pH or thermo-responsive behaviors. sigmaaldrich.com The presence of the substituted phenyl ring in this compound suggests the potential for creating polymers with unique electronic or bioactive properties.

Phenylpropanoids: The "(4-Amino-3-hydroxyphenyl)" portion of the compound is reminiscent of the core structures found in phenylpropanoids. Phenylpropanoids are a vast and diverse class of natural products synthesized by plants from the amino acids phenylalanine and tyrosine. matrixscientific.com This pathway is responsible for the biosynthesis of thousands of compounds, including lignins, flavonoids, coumarins, and stilbenes. matrixscientific.comchemsrc.com These compounds play crucial roles in plant biology, acting as structural components, defense agents against pathogens and herbivores, and signaling molecules. matrixscientific.combldpharm.com The academic and commercial interest in phenylpropanoids is significant, driven by their potential applications in agriculture, food science, and medicine. bldpharm.comacs.org While this compound is not a classical phenylpropanoid, its substituted phenolic structure suggests a potential for related biological activities and makes it a target of interest for comparative studies.

Academic Significance and Foundational Research Perspectives

The academic significance of this compound currently lies more in its potential than in a body of established research. Foundational research perspectives are largely extrapolated from the known properties of its constituent chemical classes.

A Scaffold for Novel Material Synthesis: The dual functionality of the molecule—a polymerizable acrylate group and a substituted aromatic ring—makes it an attractive monomer for the synthesis of novel polymers. The amino and hydroxyl groups on the phenyl ring offer sites for further chemical modification, potentially leading to materials with tailored properties such as enhanced thermal stability, specific optical characteristics, or the ability to chelate metal ions.

Potential for Biological Activity: Research into related compounds, such as p-hydroxyphenyl acrylate derivatives, has indicated potential antimicrobial properties. acs.org The antimicrobial activity of these compounds is often attributed to the acryl group. acs.org The specific substitution pattern of an amino and a hydroxyl group on the phenyl ring of this compound could modulate this activity, making it a candidate for investigation in the development of new antimicrobial agents. Studies on similar scaffolds, like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have shown promise against multidrug-resistant bacterial and fungal pathogens. nih.gov

Research Gaps and Future Directions in Chemical Exploration of the Compound

The limited specific research on this compound presents numerous opportunities for future investigation.

Synthesis and Characterization: While the compound is commercially available, detailed studies on its synthesis, purification, and full spectroscopic characterization are not widely published. Exploring efficient and scalable synthetic routes would be a fundamental first step for enabling broader research.

Polymerization Studies: A significant research gap exists in the investigation of the polymerization behavior of this compound. Studies could explore its reactivity in various polymerization techniques (e.g., free radical, anionic) and the properties of the resulting homopolymers and copolymers. The influence of the amino and hydroxyl substituents on the polymerization process and the final polymer properties would be of particular interest.

Investigation of Biological Activities: Drawing inspiration from related structures, a key future direction is the systematic evaluation of the biological activities of this compound. This could include screening for antimicrobial, antioxidant, and other pharmacologically relevant properties. Structure-activity relationship (SAR) studies, comparing it with other substituted acrylates and phenylpropanoid-like compounds, would provide valuable insights.

Derivative Synthesis and Application: The amino and hydroxyl groups on the phenyl ring are ripe for chemical modification. Future research could focus on synthesizing a library of derivatives to explore how changes in these functional groups affect the compound's properties and potential applications. This could lead to the discovery of new molecules with enhanced or entirely different functionalities.

Chemical Compound Information

| Compound Name |

| This compound |

| Phenylalanine |

| Tyrosine |

| Lignin |

| Flavonoids |

| Coumarins |

| Stilbenes |

| p-Hydroxyphenyl acrylate |

| 3-((4-Hydroxyphenyl)amino)propanoic acid |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl (E)-3-(4-amino-3-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,12H,11H2,1H3/b5-3+ |

InChI Key |

TVGSNBRTMIMGAD-HWKANZROSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)N)O |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)N)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Methyl 3 4 Amino 3 Hydroxyphenyl Acrylate

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

A comprehensive search of scientific databases and literature reveals that detailed experimental data from X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SCXRD) for the solid-state structure of Methyl 3-(4-Amino-3-hydroxyphenyl)acrylate has not been publicly reported. The determination of key crystallographic parameters such as the unit cell dimensions, space group, and atomic coordinates requires the successful growth of a single crystal of the compound suitable for SCXRD analysis, a process that has not been documented in available research.

While the solid-state structure of this specific compound remains uncharacterized, studies on closely related molecules can offer a theoretical context for the types of intermolecular interactions that might be present. For instance, the analysis of similar phenolic and acrylate (B77674) compounds often reveals extensive hydrogen bonding networks and specific packing motifs. However, without experimental data for this compound, any discussion of its crystal structure would be purely speculative.

The publication of a crystal structure analysis for this compound in the future would allow for the creation of detailed data tables, including:

Crystal Data and Structure Refinement Details

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

Bond Lengths and Angles

Hydrogen Bond Geometries

Until such research is available, a definitive analysis under this section cannot be provided.

Chemical Reactivity and Transformation Mechanisms of Methyl 3 4 Amino 3 Hydroxyphenyl Acrylate

Reactivity of the Aromatic Amino and Hydroxyl Functional Groups

The aminophenol core of the molecule is susceptible to a range of reactions, including oxidations and substitutions, with the reactivity often dependent on the specific reaction conditions.

Oxidative Transformations and Pathways

The amino and hydroxyl groups on the aromatic ring render the molecule susceptible to oxidation. nih.gov The oxidation of aminophenols can lead to the formation of vibrantly colored polymeric structures with quinoid units. mdpi.com The process often proceeds through radical intermediates. For instance, the oxidation of p-aminophenol, a related structure, is known to form a p-aminophenoxy free radical as a one-electron oxidation product. rsc.org

Table 1: Potential Products of Oxidative Transformations

| Reactant Moiety | Oxidizing Agent | Potential Products |

|---|

Reductive Reactions and Products

While the aminophenol portion of the molecule is generally stable toward reduction under typical conditions, the acrylate (B77674) moiety contains reducible functional groups. The primary sites for reduction are the carbon-carbon double bond and the ester group.

Catalytic hydrogenation is a common method for reducing the double bond of α,β-unsaturated esters. acs.orgmdpi.comresearchgate.net Using catalysts such as Nickel-Molybdenum on an alumina (B75360) support (Ni-Mo/γ-Al₂O₃) or Ruthenium on activated carbon (Ru/AC), the carbon-carbon double bond of methyl acrylate can be selectively hydrogenated to yield methyl propionate. acs.orgmdpi.comresearchgate.net Other methods for the conjugate reduction of α,β-unsaturated esters include the use of sodium borohydride (B1222165) in the presence of bismuth chloride or reduction with samarium(II) iodide. oup.comtandfonline.com Under more forcing conditions, the ester group itself can be reduced to an alcohol.

Table 2: Potential Products of Reductive Transformations

| Functional Group | Reagent/Catalyst | Product |

|---|---|---|

| Acrylate C=C Double Bond | H₂ / Ni-Mo/γ-Al₂O₃ | Saturated Ester (Propionate derivative) acs.orgmdpi.com |

| Acrylate C=C Double Bond | H₂ / Ru/AC | Saturated Ester (Propionate derivative) researchgate.net |

| Acrylate C=C Double Bond | NaBH₄ / BiCl₃ | Saturated Ester (Propionate derivative) tandfonline.com |

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring, activated by both the amino (-NH₂) and hydroxyl (-OH) groups, is prone to electrophilic substitution. Both groups are strong activating groups and are ortho, para-directors. wikipedia.org This means they direct incoming electrophiles to the carbon atoms at positions 2, 4, and 6 relative to their own positions. In Methyl 3-(4-Amino-3-hydroxyphenyl)acrylate, the positions open for substitution are highly activated.

The nucleophilicity of the amino and hydroxyl groups is pH-dependent. The amino group is generally considered more nucleophilic than the hydroxyl group in neutral conditions. However, in strongly basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion, which is a much stronger nucleophile. This allows for selective reactions, such as alkylation or acylation, at either the nitrogen or the oxygen atom by carefully controlling the pH. libretexts.org

Table 3: Directing Effects in Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Directing Effect | Potential Substitution Positions |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | ortho, para | C2, C5 |

Note: The numbering refers to the positions on the phenyl ring relative to the acrylate substituent at C1.

Reactivity of the Acrylate Moiety

The acrylate portion of the molecule is an α,β-unsaturated ester, which makes it susceptible to a variety of addition reactions at the carbon-carbon double bond.

Nucleophilic Addition Reactions to the α,β-Unsaturated Ester

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This type of reaction is known as a conjugate addition or Michael addition. acs.org

A key reaction in this class is the aza-Michael addition, where an amine acts as the nucleophile. researchgate.netrsc.orgrsc.org Primary and secondary amines can add to acrylates. acs.org The reaction of primary amines with acrylates can proceed in two stages, with the first hydrogen adding, followed by the second, allowing for the formation of different substitution patterns. rsc.org This reactivity is crucial for forming polymer networks and other complex molecules. researchgate.netrsc.org The mechanism often involves the formation of a zwitterionic intermediate followed by a proton transfer. acs.org

Table 4: Examples of Nucleophilic Addition to Acrylates

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Amines (Aza-Michael) | Primary or Secondary Amines | β-Amino Esters acs.orgresearchgate.netrsc.org |

| Alcohols (Oxa-Michael) | Methanol (B129727), Ethanol (B145695) | β-Alkoxy Esters |

| Thiols (Thia-Michael) | Thiophenol | β-Thioether Esters |

Morita-Baylis-Hillman (MBH) Type Reactions and Their Analogues with Related Acrylates

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene, such as an acrylate, with an electrophile, typically an aldehyde or an imine. researchgate.netrsc.orgprinceton.edu The reaction is catalyzed by a nucleophilic species like a tertiary amine (e.g., DABCO) or a phosphine. organic-chemistry.org

The general mechanism involves three key steps:

Michael Addition: The nucleophilic catalyst adds to the acrylate to form a zwitterionic enolate intermediate. princeton.eduorganic-chemistry.org

Aldol Condensation: The intermediate attacks the electrophile (e.g., an aldehyde). princeton.edu

Elimination: A proton transfer occurs, followed by the elimination of the catalyst to regenerate it and form the final product, which is a highly functionalized molecule such as an allylic alcohol. princeton.edu

The reaction rate can be slow but can be accelerated by using protic additives or by performing the reaction in aqueous media. organic-chemistry.orgmdpi.com Aromatic aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups. rsc.org This reaction is highly atom-economical and provides access to complex molecular architectures from simple precursors. researchgate.net

Table 5: Components of the Morita-Baylis-Hillman Reaction with Acrylates

| Component | Examples |

|---|---|

| Activated Alkene | Methyl Acrylate, Ethyl Acrylate, Acrylonitrile princeton.edu |

| Electrophile | Benzaldehyde (B42025), 4-Nitrobenzaldehyde, Imines (for aza-MBH) rsc.org |

Mechanistic Studies of Key Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its three primary functional groups: the aromatic amino group, the phenolic hydroxyl group, and the α,β-unsaturated ester (acrylate) moiety. While detailed mechanistic studies specifically targeting this molecule are not extensively documented in publicly available literature, significant insights can be drawn from research on closely related analogues. The electronic properties of the substituents on the phenyl ring are crucial in determining the reaction pathways. The amino (-NH2) and hydroxyl (-OH) groups are both electron-donating, activating the ring towards electrophilic substitution and influencing the reactivity of the acrylate side chain.

A particularly relevant transformation for molecules of this type is intramolecular cyclization. Mechanistic investigations into the cyclization of the isomeric compound, (E)-methyl 3-(2-aminophenyl)acrylate, provide a valuable framework for understanding the potential pathways for this compound. nih.gov A computational study using Density Functional Theory (DFT) on the reaction of (E)-methyl 3-(2-aminophenyl)acrylate with an electrophile (phenylisothiocyanate) has elucidated a multi-step mechanism. nih.gov This reaction is proposed to proceed through four main stages:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the amino group onto the electrophile.

Deprotonation and Protonation: This is a critical step involving the transfer of protons, which can be assisted by the solvent (e.g., water) or another molecule of the substrate acting as a catalyst.

Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization, which involves a hydrogen transfer event.

Keto-Enol Tautomerization: The final step is a tautomerization to yield the stable product.

The table below summarizes the proposed mechanistic steps for the analogous cyclization reaction, which provides a model for the potential reactivity of this compound.

| Step | Description | Key Intermediates/Transition States | Influencing Factors |

| 1 | Nucleophilic Addition | Formation of a transient addition product. | Electrophilicity of the reactant; Nucleophilicity of the amino group. |

| 2 | Proton Transfer | Formation of zwitterionic intermediates. | Solvent polarity; Presence of proton shuttles (e.g., water, excess substrate). nih.gov |

| 3 | Intramolecular Cyclization | A cyclic transition state leading to the ring-closed product. | Molecular geometry; Electronic effects of substituents. |

| 4 | Tautomerization | Keto-enol equilibrium to form the final, more stable aromatic product. | Solvent; pH. |

Another potential transformation is the oxidation of the phenolic hydroxyl group. While specific mechanistic studies on this substrate are unavailable, the oxidation of similar phenolic compounds is well-understood. Reagents like potassium permanganate (B83412) or chromium trioxide can be used, and the mechanism would likely involve the formation of a phenoxy radical or a chromate (B82759) ester intermediate, followed by further oxidation to a quinone-type structure. The exact pathway would be highly dependent on the oxidant used and the reaction conditions.

The acrylate moiety itself can undergo transformations such as reduction of the double bond. This typically occurs via catalytic hydrogenation using hydrogen gas and a palladium catalyst. The mechanism involves the adsorption of both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

It is important to note that these proposed mechanisms are based on established chemical principles and studies of analogous compounds. nih.gov Detailed experimental and computational studies would be required to definitively elucidate the specific mechanistic pathways for the chemical transformations of this compound.

Research on "this compound" Inconclusive

Despite a thorough search of available scientific literature, no specific theoretical and computational chemistry investigations focusing on the compound "this compound" could be identified.

Consequently, it is not possible to provide a detailed article on the quantum chemical calculations, molecular modeling, and dynamics simulations as outlined in the user's request. The specific analyses, including Density Functional Theory (DFT), Ab-initio Methods, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Reduced Density Gradient (RDG) analysis, have not been published for this particular molecule.

The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled without available research data. The generation of scientifically accurate and informative content for each specified section and subsection is contingent on the existence of primary research studies, which appear to be absent for this compound.

Therefore, the requested article, with its detailed research findings and data tables, cannot be produced at this time. Further research would be required to generate the necessary data for such an analysis.

Theoretical and Computational Chemistry Investigations of Methyl 3 4 Amino 3 Hydroxyphenyl Acrylate

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Molecular Stability

Conformational analysis is a fundamental computational approach to determine the three-dimensional arrangement of atoms in a molecule that has the lowest potential energy, known as the most stable conformation. For Methyl 3-(4-Amino-3-hydroxyphenyl)acrylate, this analysis would involve the exploration of rotational barriers around its single bonds.

Computational methods like Density Functional Theory (DFT) would be employed to calculate the potential energy surface of the molecule by systematically rotating these bonds. The resulting energy profile would reveal the most stable conformers and the energy barriers between them. For instance, studies on 2-aminophenol (B121084) derivatives have shown that they often exist in an E-conformation stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net In the case of this compound, intramolecular hydrogen bonding between the phenolic hydroxyl group and the amino group, or between these groups and the acrylate (B77674) moiety, would be a key factor in determining its most stable conformation.

Table 1: Key Torsional Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Stability |

| C(phenyl)-C(acrylate)-C=C | Rotation around the phenyl-acrylate bond | Steric hindrance and electronic conjugation effects. |

| O=C-O-C(methyl) | Rotation within the methyl ester group | Defines the orientation of the methyl group. |

| H-O-C(phenyl)-C(amino) | Orientation of the hydroxyl proton | Potential for intramolecular hydrogen bonding. |

| H-N-C(phenyl)-C(hydroxyl) | Orientation of the amino protons | Potential for intramolecular hydrogen bonding. |

Solvation Effects on Reaction Rates and Equilibria

The surrounding solvent can significantly impact the stability of different conformations and the rates of chemical reactions. Computational solvation models are used to simulate these effects. For this compound, the presence of polar functional groups (hydroxyl, amino, and ester) suggests that its properties will be highly dependent on the solvent's polarity.

For a molecule like this compound, polar protic solvents like water or ethanol (B145695) would be expected to form strong hydrogen bonds with the hydroxyl and amino groups, as well as the carbonyl oxygen of the acrylate. These interactions would stabilize the ground state and transition states of reactions involving this molecule, thereby influencing reaction rates and equilibrium positions.

Prediction of Intermolecular Interactions

The functional groups on this compound allow for a variety of intermolecular interactions, which are crucial for its physical properties and biological activity. The primary interactions would include:

Hydrogen Bonding: The hydroxyl and amino groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Hydrogen bonding plays a vital role in the structural properties of aniline (B41778) and its derivatives. sci-hub.se

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems.

Computational methods can predict the strength and geometry of these interactions. For example, analyzing the molecular electrostatic potential (MEP) surface can identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.

Theoretical Structure-Activity Relationship (SAR) Studies and QSAR Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. scienceopen.com

Prediction of Chemical Behavior and Reactivity based on Structural Elements

The chemical reactivity of this compound can be predicted by analyzing its electronic structure. The amino group is an activating, ortho-, para-directing group, while the hydroxyl group is also activating and ortho-, para-directing. The acrylate group is a deactivating, meta-directing group. The interplay of these functional groups will determine the sites of electrophilic and nucleophilic attack.

Quantum chemical parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to react with electrophiles. For phenolic compounds, the HOMO energy is a key parameter in QSAR models for antioxidant activity. nih.gov

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity.

QSAR studies on phenolic compounds have shown that descriptors related to the number of hydroxyl groups, electronic effects, and lipophilicity are often crucial in predicting their biological activity. frontiersin.org For instance, the antioxidant capacity of flavonoids is largely governed by the number and location of hydroxyl groups. nih.gov

Table 2: Predicted Reactivity Sites

| Functional Group | Predicted Reactivity |

| Amino Group (-NH2) | Nucleophilic, electron-donating. |

| Hydroxyl Group (-OH) | Nucleophilic, electron-donating. |

| Acrylate Group (-CH=CH-COOCH3) | Electrophilic at the carbonyl carbon and the β-carbon. |

| Phenyl Ring | Susceptible to electrophilic aromatic substitution at positions ortho and para to the activating groups. |

Ligand-Protein Interaction Modeling via Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijprajournal.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's binding site. nih.gov

For this compound, docking studies would be performed against a specific protein target to understand its potential biological activity. The process involves:

Preparation of the Ligand and Protein: The 3D structures of the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning partial charges.

Defining the Binding Site: The active site of the protein is identified, typically from the co-crystallized structure with a known ligand or through predictive algorithms.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's amino acid residues.

In studies of aminophenol derivatives, molecular docking has been used to elucidate interactions with biological targets, showing the importance of hydrogen bonding and other non-covalent interactions. nih.gov For example, docking studies of aniline derivatives have identified common amino acid residues involved in binding. ijprajournal.com

Table 3: Potential Interacting Amino Acid Residues in a Hypothetical Active Site

| Amino Acid Type | Potential Interaction with this compound |

| Acidic (e.g., Asp, Glu) | Hydrogen bonding with the amino and hydroxyl groups. |

| Basic (e.g., Lys, Arg) | Hydrogen bonding with the hydroxyl group and carbonyl oxygen. |

| Polar (e.g., Ser, Thr, Asn, Gln) | Hydrogen bonding with all polar functional groups of the ligand. |

| Aromatic (e.g., Phe, Tyr, Trp) | π-π stacking with the phenyl ring. |

| Aliphatic (e.g., Ala, Val, Leu, Ile) | Hydrophobic interactions with the phenyl ring and methyl group. |

Derivatization Strategies for Methyl 3 4 Amino 3 Hydroxyphenyl Acrylate and Its Derivatives

Chemical Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, particularly in chromatography, it is common to encounter compounds that are difficult to detect or separate in their native form. hta-it.com Derivatization can introduce specific chemical features (chromophores, fluorophores, or electroactive moieties) into the analyte molecule, significantly improving its response to detection methods like UV-Vis spectrophotometry, fluorescence, or mass spectrometry (MS). hta-it.comwelch-us.com For Methyl 3-(4-Amino-3-hydroxyphenyl)acrylate, derivatization targets its primary amine and phenolic hydroxyl groups to overcome potential analytical challenges such as poor chromatographic retention, thermal instability, or low detection sensitivity. welch-us.com

The presence of both amino and hydroxyl functional groups on the phenyl ring of this compound allows for a variety of derivatization reactions. The choice of reagent depends on the analytical technique to be used. greyhoundchrom.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) and acetic anhydride react with the primary amino group and the phenolic hydroxyl group to form amide and ester linkages, respectively. greyhoundchrom.com This process can improve the volatility of the compound for Gas Chromatography (GC) analysis.

Silylation: Silylating agents, for instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for derivatizing both hydroxyl and amino groups. greyhoundchrom.com The reaction replaces the active hydrogen atoms on these groups with a trimethylsilyl (B98337) (TMS) group, resulting in derivatives that are more volatile and thermally stable. greyhoundchrom.comslideshare.net

Fluorescent Labeling: For high-sensitivity analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, specific labeling reagents are employed. researchgate.net

Dansyl Chloride: This reagent reacts with the primary amino group and the phenolic hydroxyl group under alkaline conditions to produce highly fluorescent sulfonamide and sulfonate ester derivatives. researchgate.netcreative-proteomics.com

Ortho-Phthaldialdehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts specifically with the primary amino group to form a fluorescent isoindole derivative. creative-proteomics.com This reaction is rapid and occurs at room temperature. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a versatile reagent that reacts with both primary and secondary amines to yield stable, highly fluorescent derivatives suitable for HPLC analysis. waters.comresearchgate.net The reaction involves the N-hydroxysuccinimidyl (NHS) group, which is an excellent leaving group, facilitating the formation of a urea (B33335) linkage with the amino group of the analyte. researchgate.net

The following table summarizes common derivatization reagents applicable to the functional groups found in this compound.

| Derivatization Reagent | Target Functional Group(s) | Reaction Mechanism | Enhanced Detection Method |

| Trifluoroacetic Anhydride (TFAA) | Amino, Hydroxyl | Acylation | Gas Chromatography (GC) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Hydroxyl | Silylation | Gas Chromatography (GC) |

| Dansyl Chloride | Amino, Hydroxyl | Sulfonylation | HPLC-Fluorescence, LC-MS |

| Ortho-Phthaldialdehyde (OPA) (with thiol) | Primary Amino | Formation of Isoindole | HPLC-Fluorescence |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary Amino | Carbamate formation | HPLC-Fluorescence, HPLC-UV |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary Amino, Hydroxyl | Pyrylium ion addition | Mass Spectrometry (MS) |

This table is generated based on information from multiple sources. greyhoundchrom.comcreative-proteomics.comwaters.commdpi.com

Modern analytical workflows often seek to simplify and automate sample preparation, leading to the development of advanced derivatization techniques that reduce manual handling and improve efficiency. nih.govresearchgate.net

Solid-Phase Analytical Derivatization (SPAD): SPAD is a powerful technique that combines sample extraction and derivatization into a single, unified step. nih.govnih.gov In a typical SPAD process, the derivatizing reagent is immobilized on a solid support, such as a Solid-Phase Extraction (SPE) cartridge. researchgate.netmdpi.com When the sample containing the analyte is passed through the cartridge, the analyte is retained on the solid phase where it simultaneously reacts with the immobilized reagent. researchgate.net This method offers several advantages, including the easy removal of excess reagent, the potential for automation, and reduced solvent consumption. nih.govnih.gov The dual functionality of this compound would allow for its capture and derivatization on a mixed-mode sorbent containing reagents targeting both the amino and hydroxyl groups. researchgate.net

Derivatization for the Synthesis of Novel Chemical Entities

Beyond its role in analytical chemistry, derivatization of this compound and related structures is a fundamental strategy in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The amino and hydroxyl groups serve as synthetic handles for building more complex molecular architectures.

Research has shown that derivatives of structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, can be used as scaffolds to develop new antimicrobial agents. nih.gov These derivatives have demonstrated activity against multidrug-resistant bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. nih.gov The synthetic strategies often involve reactions at the amino group or modifications of the carboxylic acid moiety, establishing the 4-hydroxyphenylamino scaffold as a promising platform for developing new anti-infective drugs. nih.govplos.org

Similarly, derivatization is a key step in creating complex heterocyclic compounds. For instance, related precursors can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize novel thieno[3,2-b]pyridine (B153574) derivatives. nih.gov In a typical synthetic sequence, a precursor molecule might first be halogenated and then reacted with various boronic acids or their esters to introduce new aryl or heteroaryl groups, leading to the creation of a library of compounds for biological screening. nih.gov The ester group on molecules like this compound can also be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for diversification and the synthesis of new chemical entities.

Role of Methyl 3 4 Amino 3 Hydroxyphenyl Acrylate As a Synthetic Intermediate

Potential Applications in Materials Science Based on the Methyl 3 4 Amino 3 Hydroxyphenyl Acrylate Scaffold

Polymer Chemistry: Monomer Potential and Polymerization Characteristics

The presence of the acrylate (B77674) functional group in Methyl 3-(4-amino-3-hydroxyphenyl)acrylate makes it a viable monomer for polymerization. Acrylate monomers are known for their ability to undergo polymerization through various mechanisms, most commonly free-radical polymerization, to form a wide range of polymers with diverse properties. specialchem.com The polymerization of this monomer would lead to a polymer with pendant 4-amino-3-hydroxyphenyl groups.

The polymerization characteristics of this compound are anticipated to be influenced by its phenolic hydroxyl and amino groups. These groups can potentially participate in side reactions or influence the kinetics of the polymerization process. For instance, the phenolic group could act as a radical scavenger, potentially inhibiting or retarding free-radical polymerization if not properly controlled. Conversely, the amino group could catalyze certain types of polymerization.

The resulting polymer, poly(this compound), would possess unique characteristics imparted by the functional pendant groups. The hydroxyl and amino groups can serve as sites for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications. For example, these groups could be used to crosslink the polymer chains, enhancing thermal stability and mechanical strength.

The properties of copolymers are also an area of interest. By copolymerizing this compound with other vinyl monomers, such as styrene (B11656) or other acrylates, it is possible to create a wide array of materials with tunable properties. wikipedia.org For instance, incorporating this monomer into a copolymer could enhance its adhesion, thermal stability, or introduce antioxidant properties to the bulk material.

Table 1: Potential Polymerization Characteristics of this compound

| Characteristic | Description | Potential Impact |

|---|---|---|

| Monomer Reactivity | The acrylate group is susceptible to polymerization, particularly via free-radical mechanisms. | Allows for the formation of homopolymers and copolymers with a variety of other vinyl monomers. |

| Influence of Phenolic Group | The hydroxyl group on the phenyl ring can act as a radical scavenger. | May inhibit or retard free-radical polymerization, requiring careful control of reaction conditions. |

| Influence of Amino Group | The amino group can potentially act as a catalyst or participate in side reactions. | Could influence polymerization kinetics and the final polymer structure. |

| Post-Polymerization Modification | The hydroxyl and amino groups on the pendant side chain are available for chemical reactions. | Enables tailoring of polymer properties through crosslinking, grafting, or other modifications. |

| Copolymerization Potential | Can be copolymerized with other monomers like styrene, methyl methacrylate, etc. | Offers a route to a wide range of functional polymers with tailored properties such as improved adhesion or thermal stability. wikipedia.org |

Incorporation into Advanced Functional Materials

The multifunctional nature of the this compound scaffold suggests its potential for incorporation into advanced functional materials. Beyond its role as a simple monomer, it can be utilized as a functional additive or comonomer to impart specific properties to a material.

One key area of application is in the development of functional coatings and adhesives. The phenolic hydroxyl and aromatic amine groups can promote adhesion to various substrates through hydrogen bonding and other polar interactions. specialchem.com When copolymerized into a coating formulation, this monomer could enhance the coating's durability, chemical resistance, and protective properties.

Furthermore, the structure of this compound is conducive to the formation of hydrogels. Acrylate-based polymers are often used in the synthesis of hydrogels for biomedical applications. researchgate.net The hydrophilic nature of the hydroxyl and amino groups would contribute to the water-absorbing capacity of the hydrogel. Such hydrogels could be designed to be responsive to stimuli like pH due to the presence of the basic amino group and the acidic phenolic group.

The compound could also be a precursor for the synthesis of more complex functional materials. For instance, the amino group can react with other molecules to form larger, more intricate structures. This could be exploited in the creation of dendrimers or other highly branched polymers with unique properties and applications in areas such as drug delivery or catalysis. wikipedia.org

Table 2: Potential Applications in Advanced Functional Materials

| Application Area | Rationale | Potential Benefit |

|---|---|---|

| Functional Coatings | The phenolic and amino groups can enhance adhesion to substrates. | Improved durability, chemical resistance, and protective properties of the coating. specialchem.com |

| Adhesives | The polar functional groups can form strong interactions with surfaces. | Enhanced bonding strength and thermal stability of the adhesive. |

| Stimuli-Responsive Hydrogels | The presence of acidic (phenolic) and basic (amino) groups can lead to pH-responsive behavior. | Potential use in biomedical applications such as controlled drug release or biosensors. researchgate.net |

| Precursor for Complex Polymers | The reactive amino and hydroxyl groups allow for further chemical modification. | Synthesis of dendrimers and other advanced polymer architectures for specialized applications. wikipedia.org |

Investigation of Antioxidant Properties in Material Stabilization (Based on Analogues)

Phenolic antioxidants function by donating a hydrogen atom from the hydroxyl group to terminate the free-radical chain reactions that lead to polymer degradation. partinchem.com This process is particularly effective in preventing thermo-oxidative degradation, which occurs when polymers are exposed to heat and oxygen. vinatiorganics.com The resulting phenoxy radical is stabilized by resonance, making it less reactive and less likely to initiate new degradation chains. partinchem.com

The antioxidant activity of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. In this compound, the presence of an amino group ortho to the hydroxyl group is significant. This ortho-amino-phenol moiety may enhance the antioxidant activity through intramolecular hydrogen bonding, which can stabilize the phenoxy radical. Structure-activity relationship studies on similar compounds, such as hydroxycinnamic acids, have shown that the arrangement of substituents on the phenyl ring is crucial for antioxidant efficacy. nih.gov

The incorporation of this compound into a polymer matrix, either as an additive or as a comonomer, could provide long-term protection against degradation. When copolymerized, the antioxidant functionality becomes a permanent part of the polymer backbone, which can prevent issues like migration and leaching that can occur with additive-type stabilizers. This is particularly beneficial for materials intended for long-term use or in applications where contact with food or biological systems is a concern.

The investigation into the antioxidant potential of this scaffold is supported by extensive research on other phenolic antioxidants. For example, hindered phenolic antioxidants are widely used to stabilize a variety of polymers, including polyolefins and polyesters. mdpi.comnih.gov The structural similarities between this compound and these established antioxidants provide a strong basis for its potential utility in material stabilization.

Table 3: Comparison with Analogous Antioxidant Structures

| Compound/Class | Key Structural Feature | Mechanism of Action | Relevance to this compound |

|---|---|---|---|

| Hindered Phenols | Bulky alkyl groups ortho to the hydroxyl group. | Hydrogen atom donation to free radicals, with steric hindrance preventing side reactions. partinchem.com | The subject compound possesses a phenolic hydroxyl group, the primary functional group for antioxidant activity. |

| Hydroxycinnamic Acids | Phenolic ring with a propenoic acid side chain. | Radical scavenging activity is influenced by the number and position of hydroxyl groups on the ring. nih.gov | The acrylate moiety is structurally similar to the propenoic acid side chain, and the phenolic ring is the site of antioxidant action. |

| Aromatic Amines | An amino group attached to an aromatic ring. | Can act as primary antioxidants by trapping free radicals. basf.com | The presence of an amino group in addition to the phenolic hydroxyl may lead to synergistic antioxidant effects. |

| Ortho-dihydroxy Phenols (Catechols) | Two hydroxyl groups in the ortho position on a phenyl ring. | Known for significant antioxidant activity due to the stability of the resulting radical. nih.gov | The ortho-amino-phenol structure may exhibit similar stabilizing effects on the phenoxy radical. |

Advanced Analytical Methodologies for Methyl 3 4 Amino 3 Hydroxyphenyl Acrylate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating Methyl 3-(4-Amino-3-hydroxyphenyl)acrylate from starting materials, by-products, and degradation products. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties, specifically its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the predominant techniques for the analysis of this compound due to the compound's polar nature, which makes it well-suited for reversed-phase separations. These methods offer high resolution and sensitivity for both quantification and purity assessment.

Detailed research findings indicate that reversed-phase columns, such as a C18 column, are effective for separation. pharmtech.com The mobile phase typically consists of a mixture of an aqueous component (often with a pH-modifying additive like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). purdue.edu A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of all components in a complex mixture. Detection is usually performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. UHPLC systems, by using smaller particle-sized columns (typically <2 µm), offer faster analysis times and improved resolution compared to traditional HPLC systems. purdue.edu

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | Enables separation; TFA acts as an ion-pairing agent to improve peak shape. |

| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min (HPLC), 0.3-0.5 mL/min (UHPLC) | Controls the speed of the separation. |

| Detection | UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | Quantifies the analyte by measuring its absorbance of light. |

| Column Temperature | 25-40 °C | Ensures reproducible retention times and peak shapes. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (amino and hydroxyl groups). sigmaaldrich.com These groups can cause poor chromatographic peak shape and thermal degradation in the hot GC inlet. sigmaaldrich.com Therefore, a pre-column derivatization step is essential to make the analyte suitable for GC analysis. sigmaaldrich.comunina.it

Derivatization chemically modifies the compound by replacing the active hydrogens on the polar groups with nonpolar moieties. sigmaaldrich.com Silylation is the most common derivatization technique for this purpose. registech.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the polar -OH and -NH2 groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. unina.itregistech.comnih.gov This process reduces the polarity of the analyte, allowing it to be vaporized and passed through the GC column for separation and subsequent detection by a mass spectrometer. unina.it The mass spectrometer then provides structural information, confirming the identity of the derivatized compound. nih.gov

| Reagent | Abbreviation | Derivative Formed | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | A strong and popular silylating agent with volatile by-products. nih.govresearchgate.net |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms derivatives that are significantly more stable against hydrolysis than TMS derivatives. sigmaaldrich.comregistech.com |

| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Often used as a catalyst in combination with other silylating agents like BSTFA to enhance reaction efficiency, especially for hindered groups. registech.comresearchgate.net |

Mass Spectrometry-Based Quantitative Analysis (e.g., Multiple Reaction Monitoring (MRM))

For highly sensitive and selective quantification, especially at low concentrations, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. Multiple Reaction Monitoring (MRM) is a specific scan mode in tandem mass spectrometry that provides exceptional specificity and sensitivity. nih.gov

In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the molecular ion, [M+H]+, of this compound). This selected ion is then fragmented in a collision cell. The third quadrupole is then set to monitor only a specific, characteristic fragment ion (product ion). This transition from a specific precursor ion to a specific product ion is highly unique to the target analyte, effectively filtering out background noise and interferences from the sample matrix. nih.gov This high selectivity allows for accurate quantification even in complex samples. nih.govnih.gov The use of a stable isotope-labeled internal standard is recommended for the most accurate and reproducible quantification. nih.gov

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Transition Type |

|---|---|---|---|

| This compound | 194.08 (M+H)⁺ | 134.06 | Quantitative |

| This compound | 194.08 (M+H)⁺ | 162.07 | Confirmatory |

Method Validation Protocols for Purity and Identity Confirmation

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. europa.euich.org Method validation is a regulatory requirement that establishes the performance characteristics of a procedure. pharmaguideline.com

The validation process for a method intended for purity and identity confirmation involves assessing several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. fda.gov This is often demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main analyte peak. europa.eu

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. fda.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.comfda.gov

Accuracy: The closeness of the test results obtained by the method to the true value. fda.gov It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. demarcheiso17025.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. fda.gov This includes:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is often used. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

| Parameter | Purpose | Typical Acceptance Criterion |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.99; Resolution between adjacent peaks > 1.5. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (R²) ≥ 0.99. |

| Accuracy | To measure how close the result is to the true value. | Recovery of 98.0% to 102.0% for the assay. |

| Precision (Repeatability) | To show consistency of results in a short time. | Relative Standard Deviation (RSD) ≤ 2%. pharmtech.com |

| Intermediate Precision | To show consistency across different conditions. | Overall RSD ≤ 2%. pharmtech.com |

| LOD/LOQ | To define the lower limits of the method's capability. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |

Future Research Directions and Emerging Paradigms for Methyl 3 4 Amino 3 Hydroxyphenyl Acrylate Research

Exploration of Novel Biocatalytic or Organocatalytic Synthetic Routes

Current synthetic methods for compounds analogous to Methyl 3-(4-amino-3-hydroxyphenyl)acrylate often rely on traditional chemical catalysis, which can involve harsh reaction conditions and the use of toxic reagents. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Biocatalytic Approaches: The use of enzymes as catalysts (biocatalysis) offers a green alternative for chemical synthesis. europa.eunih.gov Enzymes operate under mild conditions and exhibit high selectivity, which can reduce the formation of unwanted byproducts. europa.eu Research into enzymes like aminoacylases, which are involved in the synthesis of N-acyl-amino acids, could provide pathways for the enzymatic synthesis of related structures. nih.govnih.gov The development of novel bio-amination cascades could also offer environmentally benign routes to introduce the amino group. europa.eu A key challenge will be to identify or engineer enzymes with the specific substrate tolerance and catalytic activity required for the synthesis of this compound.

Organocatalytic Strategies: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. rsc.orgnih.gov For acrylate (B77674) synthesis, organocatalysts can facilitate reactions like group transfer polymerization to create functionalized polymers. rsc.orgfigshare.com Future work could explore the use of organocatalysts to mediate the key bond-forming reactions in the synthesis of this compound, potentially offering improved control over the reaction and access to novel derivatives. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste. europa.eu | Enzyme discovery and engineering, development of biocatalytic cascades. europa.eunih.gov |

| Organocatalysis | Metal-free catalysis, tunable reactivity, stereocontrol. rsc.org | Catalyst design, reaction optimization, exploration of novel transformations. nih.gov |

In-depth Spectroscopic Elucidation of Transient Reaction Intermediates

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. The identification and characterization of transient reaction intermediates can provide valuable insights into the reaction pathway.

Future research should employ a combination of advanced spectroscopic techniques to probe the reaction mixture in real-time. Techniques such as Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the appearance and disappearance of key species during the reaction. mdpi.com For highly reactive or short-lived intermediates, time-resolved spectroscopic methods may be necessary. The investigation of spectroscopic properties in different solvents can also shed light on solute-solvent interactions and their influence on the reaction. scribd.com

| Spectroscopic Technique | Information Gained |

| NMR Spectroscopy | Structural information of reactants, intermediates, and products. mdpi.com |

| ATR-FTIR Spectroscopy | Identification of functional groups and monitoring of bond formation/breakage. mdpi.com |

| UV-Vis Spectroscopy | Detection of chromophoric species and monitoring of reaction kinetics. mdpi.com |

Advanced Computational Studies of Complex Reaction Pathways and Solvent Effects

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms and energetics that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathway for the synthesis of this compound. researchgate.netmdpi.com Such studies can help to identify the most likely reaction mechanism, calculate the activation energies for different steps, and predict the structures of transition states and intermediates. mdpi.com This information can be invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts. researchgate.net

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, prediction of intermediate structures. researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Investigation of solute-solvent interactions and their impact on reaction dynamics. researchgate.net |

| Automated Reaction Pathway Exploration | High-throughput screening of potential reaction pathways and mechanisms. nih.gov |

Design and Synthesis of Chemically Tunable Derivatives with Specific Reactivity Profiles

The functional groups of this compound—the amino, hydroxyl, and acrylate moieties—provide multiple handles for chemical modification. The design and synthesis of derivatives with tailored properties could significantly expand the application scope of this compound.

Future research should focus on the systematic functionalization of the core structure to modulate its electronic and steric properties. For instance, modification of the amino and hydroxyl groups could alter the compound's nucleophilicity and its ability to participate in hydrogen bonding. Altering the ester group of the acrylate could influence its reactivity in polymerization and other reactions. rsc.orgnih.gov The synthesis of a library of such derivatives would allow for the exploration of structure-activity relationships and the identification of compounds with specific reactivity profiles for applications in materials science, and as building blocks for more complex molecules. nih.govthe-innovation.org

| Derivative Type | Potential Application |

| Modified Amino/Hydroxyl Groups | Tuning of electronic properties, altering solubility and intermolecular interactions. beilstein-journals.org |

| Varied Acrylate Esters | Control over polymerization kinetics and polymer properties. nih.govnih.gov |

| Substituted Phenyl Ring | Fine-tuning of reactivity and physical properties. researchgate.net |

Q & A

Q. How can researchers optimize the synthesis of Methyl 3-(4-Amino-3-hydroxyphenyl)acrylate while ensuring regioselectivity?

Methodological Answer: Synthetic routes often involve esterification of the corresponding carboxylic acid or transesterification. For example, microwave-assisted synthesis (domestic microwave irradiation at 200 W) has been used for analogous acrylate esters to reduce reaction time and improve yields . Key parameters include:

- Catalyst selection : Use of DBU (1,8-diazabicycloundec-7-ene) for base-catalyzed esterification, as demonstrated in caffeic acid ester synthesis .

- Protecting groups : Temporary protection of hydroxyl and amino groups (e.g., acetyl or tert-butyldimethylsilyl) to prevent side reactions .

- Reaction monitoring : TLC or HPLC to track intermediate formation, particularly for regioselective amino-hydroxyphenyl positioning.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (MS) : Molecular ion peak at m/z 207 (calculated for CHNO) and fragmentation patterns to confirm substituent positions .

- FT-IR : Stretching vibrations for O–H (~3400 cm), N–H (~3300 cm), and ester C=O (~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism or rotational isomers. Strategies include:

- Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism in hydroxyl-substituted acrylates) .

- X-ray crystallography : Definitive structural assignment using single-crystal data, as seen in related acrylate esters (e.g., (E)-Methyl 3-(4-ethylphenyl)acrylate) .

- DFT calculations : Compare experimental and computed H/C NMR shifts to validate proposed structures .

Q. What experimental approaches are recommended for studying the crystal structure and conformational stability of this compound?

Methodological Answer:

Q. How can researchers evaluate the compound’s stability under varying pH and oxidative conditions?

Methodological Answer:

- pH-dependent stability studies :

- Oxidative stress tests : Use HO or Fenton’s reagent to simulate radical-mediated degradation, followed by LC-MS to identify quinone or dimerized byproducts .

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles .

- Calculate frontier molecular orbitals (HOMO-LUMO) to assess redox potential and nucleophilic/electrophilic sites .

- Molecular dynamics (MD) simulations : Study solvation effects in polar solvents (e.g., water, methanol) to predict aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.